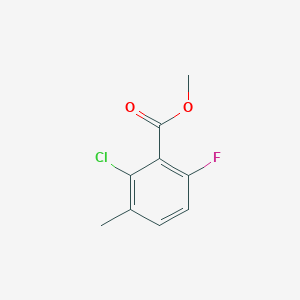

Methyl 2-chloro-6-fluoro-3-methylbenzoate

Description

The exact mass of the compound this compound is 202.0196853 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBXYKHRJRIDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271897 | |

| Record name | Methyl 2-chloro-6-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-00-3 | |

| Record name | Methyl 2-chloro-6-fluoro-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-6-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Benzoate Ester Chemistry

Halogenated benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and bearing a methyl ester functional group. Methyl 2-chloro-6-fluoro-3-methylbenzoate is a prime example, with its properties being significantly influenced by the nature and position of its substituents.

The presence of both a chlorine and a fluorine atom ortho to the ester group creates significant steric hindrance around the carbonyl carbon. This steric crowding can influence the rate and feasibility of nucleophilic acyl substitution reactions, a common transformation for esters. Furthermore, both halogen atoms are electron-withdrawing, which polarizes the carbon-halogen bonds and affects the electron density of the aromatic ring. This electronic effect can render the ring more susceptible to nucleophilic aromatic substitution and influences the acidity of the corresponding carboxylic acid precursor, 2-chloro-6-fluoro-3-methylbenzoic acid. bldpharm.com The methyl group at the meta position also contributes to the electronic landscape of the molecule.

The interplay of these steric and electronic factors defines the compound's utility. For instance, in reactions involving the ester group, such as hydrolysis or amidation, the ortho substituents can necessitate more forcing reaction conditions compared to less hindered esters. Conversely, the halogen atoms can serve as synthetic handles for cross-coupling reactions or can be displaced in nucleophilic substitution reactions to introduce other functional groups.

Table 1: Comparative Properties of Related Methyl Benzoate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-chloro-6-fluorobenzoate | 151360-57-5 | C₈H₆ClFO₂ | 188.58 nih.gov |

| Methyl 2-chloro-6-methylbenzoate | 99585-14-5 | C₉H₉ClO₂ | 184.62 nih.gov |

| Methyl 2-fluoro-6-methylbenzoate | 197516-57-7 | C₉H₉FO₂ | 168.16 scbt.com |

| Methyl 2-fluoro-3-methylbenzoate | 586374-04-1 | C₉H₉FO₂ | 168.17 sigmaaldrich.com |

Academic Significance of Substituted Methyl Benzoates As Synthetic Intermediates

Substituted methyl benzoates are widely regarded as versatile and crucial intermediates in organic synthesis. Their significance stems from the dual reactivity offered by the ester functionality and the substituted aromatic ring.

The methyl ester group is a stable and easily handled functional group that can be readily converted into other functionalities. organic-chemistry.org A primary transformation is saponification (base-catalyzed hydrolysis) to the corresponding carboxylic acid. msu.edu This carboxylic acid can then participate in a wide array of reactions, such as conversion to acid chlorides, amides, or other esters. The rate of saponification is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of reaction by stabilizing the negative charge in the transition state of nucleophilic attack. chegg.comchegg.com

The substituents on the aromatic ring serve two main purposes: they can act as directing groups for further electrophilic aromatic substitution reactions, or they can be the site of transformation themselves. youtube.comyoutube.com For example, a methyl group can be halogenated, and halogen substituents can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

This versatility makes substituted methyl benzoates valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. guidechem.comgoogle.comossila.com For example, the related precursor, 2-chloro-6-fluoro-3-methylbenzoic acid, has been reported as a pharmaceutical intermediate used in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for treating conditions like obesity. guidechem.com Similarly, 2-fluoro-6-methylbenzoic acid is a key building block for avacopan, a drug used to treat vasculitis. ossila.com

Theoretical and Computational Chemistry Studies on Methyl 2 Chloro 6 Fluoro 3 Methylbenzoate and Its Aromatic Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Optimized Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For Methyl 2-chloro-6-fluoro-3-methylbenzoate and its analogs, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate key structural parameters. nih.govresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds, such as 2-chloro-6-fluorobenzaldehyde (B137617), show that the optimized structure can be reliably predicted and compared with similar systems. researchgate.net For instance, in a study of 2-chloro-6-fluorobenzoic acid, DFT calculations were used to obtain the optimized molecular geometry before further analysis. nih.gov The planarity of the benzene (B151609) ring and the orientation of the ester and substituent groups are critical aspects defined by these geometric optimizations. In related substituted benzoates, the ester group may be planar or non-planar relative to the benzene ring, a conformation significantly influenced by the steric hindrance of ortho-substituents. rsc.org

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoate (B1203000) Analog (2-Chloro-6-Fluoro Benzaldehyde) Note: Data for the exact title compound is not available; this table presents data for a closely related analog to illustrate the outputs of DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(dp)) |

| Bond Length | C1-C2 | 1.39 Å |

| C-Cl | 1.74 Å | |

| C-F | 1.35 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C1-C6-C5 | 120.5° |

| C2-C1-C6 | 119.8° | |

| C1-C2-Cl | 119.5° | |

| Dihedral Angle | C2-C1-C7-O8 | 179.9° |

| Data derived from computational studies on 2-Chloro-6-Fluoro Benzaldehyde. researchgate.net |

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Characteristics

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For aromatic compounds like this compound, DFT calculations can predict the energies of these orbitals. Studies on related molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid show that such calculations are effective in determining that charge transfer occurs within the molecule. nih.gov The analysis of HOMO and LUMO compositions reveals which atoms or functional groups contribute most to these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Analogous Dihalogenated Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Chloro-6-fluorobenzoic acid | -7.01 | -1.54 | 5.47 |

| 3,4-Dichlorobenzoic acid | -6.93 | -2.10 | 4.83 |

| Data from DFT (B3LYP/6-311++G) calculations. nih.gov |

Prediction of Spectroscopic Parameters and Vibrational Wavenumbers

Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By performing frequency calculations on the optimized geometry using DFT methods, a set of theoretical vibrational wavenumbers and their corresponding intensities can be obtained. mdpi.comspectroscopyonline.com These predicted frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

For compounds like 2-chloro-6-fluorobenzoic acid, a detailed vibrational assignment is made by comparing the scaled theoretical wavenumbers with experimental FTIR and FT-Raman data. nih.gov This process, aided by Total Energy Distribution (TED) analysis, allows each vibrational mode to be associated with specific atomic motions, such as C-H stretching, C=O stretching, or ring vibrations. nih.gov Similar detailed studies have been performed for methyl benzoate itself, providing a foundational understanding of the vibrational modes of the ester group and the aromatic ring. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for 2-Chloro-6-fluorobenzoic acid

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |

| O-H Stretch | 3443 | 3555 |

| C=O Stretch | 1705 | 1715 |

| C-F Stretch | 1275 | 1280 |

| C-Cl Stretch | 790 | 794 |

| Data from DFT (B3LYP/6-311++G) calculations. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial orientations of a molecule and their relative energies. For this compound, a key conformational question is the rotational barrier around the C-C bond connecting the ester group to the aromatic ring. The presence of two ortho-substituents (chloro and fluoro) can create significant steric hindrance, influencing the preferred orientation of the methyl ester group. Studies on 2-substituted methyl benzoates have shown that the molecule may adopt a planar or an orthogonal conformation depending on the nature of the substituent. rsc.org For instance, in methyl 2-fluorobenzoate, the trans conformer (where the C=O bond points away from the fluorine) is more stable. rsc.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net These simulations can model the movement of a single molecule or its interactions within a solution or a crystal lattice. mdpi.comucl.ac.uk For aromatic esters, MD simulations can reveal the flexibility of the molecule, the dynamics of conformational changes, and how the molecule interacts with its environment, providing insights that are complementary to static quantum chemical calculations. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. These interactions, such as hydrogen bonds, halogen bonds (C-F···X, C-Cl···X), and π-π stacking, govern how molecules arrange themselves in the solid state, which in turn influences the physical properties of the material. nih.gov

Analysis of Substituent Effects on Reactivity and Stability

The substituents on the benzene ring—chloro, fluoro, and methyl—profoundly influence the reactivity and stability of this compound. Their effects can be categorized as inductive and resonance effects.

Inductive Effect: This effect is transmitted through sigma bonds and is related to electronegativity. Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring inductively (-I effect), deactivating it towards electrophilic substitution. stpeters.co.inmsu.edu The methyl group is electron-donating (+I effect), which activates the ring.

Reactivity and Reaction Mechanisms of Methyl 2 Chloro 6 Fluoro 3 Methylbenzoate

Ester Hydrolysis and Transesterification Mechanisms

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by acid or base. libretexts.org For Methyl 2-chloro-6-fluoro-3-methylbenzoate, these reactions are significantly influenced by the substituents on the benzene (B151609) ring.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, ester hydrolysis is typically an irreversible reaction that proceeds to completion. savemyexams.com The generally accepted mechanism is a bimolecular acyl-oxygen cleavage (BAC2), which involves two main steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. geeksforgeeks.org

Leaving Group Departure: The intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group, which is subsequently protonated by the solvent to form methanol (B129727). The carboxylic acid product is deprotonated under the basic conditions to form a carboxylate salt. geeksforgeeks.org

Alternative BAL2 Mechanism: Due to the significant steric hindrance around the carbonyl group from the ortho-positioned chloro and fluoro substituents, an alternative mechanism, bimolecular alkyl-oxygen cleavage (BAL2), becomes a possibility. slideshare.netucoz.com This pathway is rare but has been observed for highly hindered methyl esters, such as methyl 2,4,6-tri-t-butylbenzoate. cdnsciencepub.comresearchgate.net

In a BAL2 mechanism, the hydroxide nucleophile attacks the methyl carbon of the ester group in an SN2 reaction, rather than the carbonyl carbon. ucoz.comcdnsciencepub.com This directly displaces the carboxylate anion as the leaving group.

The viability of this pathway for this compound depends on the degree to which the BAC2 pathway is slowed by steric hindrance. Isotopic labeling studies would be required to definitively establish the operative mechanism. cdnsciencepub.comresearchgate.net

Acid-Catalyzed Hydrolysis and Transesterification: In the presence of a strong acid and water, the ester can be hydrolyzed back to its parent carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid, and methanol. This reaction is the reverse of esterification and is typically an equilibrium process. libretexts.orgsavemyexams.com The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. geeksforgeeks.org

Transesterification follows a similar acid-catalyzed mechanism but uses a different alcohol instead of water, resulting in a new ester. The severe steric crowding from the ortho substituents would be expected to significantly slow the rate of both acid-catalyzed hydrolysis and transesterification.

Reactions Involving Aromatic Halogens and Methyl Group (e.g., Nucleophilic or Electrophilic Aromatic Substitution Pathways)

The reactivity of the substituted benzene ring allows for several transformation pathways.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves the replacement of a leaving group (in this case, Cl or F) on the aromatic ring by a nucleophile. wikipedia.org SNAr reactions require the ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org

For this compound, the methoxycarbonyl group (-COOCH₃) is electron-withdrawing but is positioned meta to both the chlorine and fluorine atoms. Therefore, it does not provide the necessary resonance stabilization for the Meisenheimer complex. Consequently, SNAr reactions are expected to be unfavorable under standard conditions. In nucleophilic aromatic substitution, the C-F bond can sometimes be more reactive than the C-Cl bond if the rate-determining step is the initial attack of the nucleophile, due to the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. The outcome is governed by the directing effects of the existing substituents. masterorganicchemistry.com

Directing Effects: The methyl group (-CH₃) is an activating, ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para-directors. The methoxycarbonyl (-COOCH₃) group is a deactivating, meta-director. organicchemistrytutor.comlibretexts.orgyoutube.com

Predicted Outcome: The directing effects of the substituents are in conflict. However, considering the combined electronic and steric factors, the most likely position for electrophilic attack is C-5. This position is para to the ortho/para-directing methyl group and meta to the meta-directing ester group. Attack at other positions is sterically hindered by the adjacent groups.

Reactions of the Methyl Group: The benzylic methyl group can undergo free-radical reactions. For instance, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to bromination at the methyl group, forming a benzylic bromide. This derivative can then serve as a substrate for subsequent nucleophilic substitution reactions.

Role of Steric and Electronic Effects from Ortho-Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic properties of its substituents, especially the chloro and fluoro groups at the ortho positions relative to the ester.

| Substituent | van der Waals Radius (Å) | Inductive Effect | Resonance Effect |

| Fluoro (-F) | 1.47 | Strongly withdrawing (-I) | Weakly donating (+R) |

| Chloro (-Cl) | 1.75 | Strongly withdrawing (-I) | Weakly donating (+R) |

| Methyl (-CH₃) | 2.00 | Weakly donating (+I) | Hyperconjugation |

| Methoxycarbonyl (-COOCH₃) | - | Strongly withdrawing (-I) | Strongly withdrawing (-R) |

Electronic Effects:

The strong electron-withdrawing inductive effects (-I) of the ortho-positioned fluorine and chlorine atoms make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

Conversely, the electron-donating resonance effects (+R) of the halogens and the donating effect of the methyl group increase the electron density of the aromatic ring, which would typically enhance susceptibility to electrophilic attack. However, this is counteracted by the strong deactivating effects of the halogens' induction and the ester group. masterorganicchemistry.com

Steric Effects:

The physical bulk of the ortho substituents (Cl and F) creates significant steric hindrance around the ester's carbonyl group. libretexts.org This shielding impedes the approach of nucleophiles, such as hydroxide or water, which is necessary for hydrolysis or transesterification. slideshare.net

This steric hindrance is the primary reason why alternative reaction mechanisms, such as the BAL2 pathway for hydrolysis, might be considered. cdnsciencepub.comresearchgate.net It also dramatically slows the rate of reactions that require attack at the carbonyl carbon. Similarly, steric hindrance from the groups at positions 2, 3, and 6 will influence the regioselectivity of any electrophilic aromatic substitution, favoring the less crowded C-5 position. youtube.com

The interplay between these effects is crucial: the electronic effects activate the carbonyl carbon, while the steric effects deactivate it by physically blocking access. The net reactivity is a balance of these opposing factors.

Mechanistic Insights into Carbonylation and Coupling Reactions

Carbonylation Reactions: Carbonylation reactions are a key method for synthesizing benzoic acids and their derivatives. Research has shown that the related compound, methyl 2-chloro-6-methylbenzoate, can be efficiently prepared via the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol. researchgate.net This process, known as carbomethoxylation, involves the insertion of carbon monoxide into the carbon-iodine bond, followed by trapping with methanol to form the methyl ester. researchgate.net A similar strategy could likely be employed to synthesize this compound from a suitably halogenated toluene (B28343) precursor.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Aryl halides are common substrates for these reactions.

Reactivity: In the context of this compound, both the C-Cl and C-F bonds are potential sites for oxidative addition to a palladium(0) catalyst. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > Cl >> F. libretexts.org Therefore, the C-Cl bond would be expected to be significantly more reactive than the C-F bond under typical Suzuki or Buchwald-Hartwig conditions.

Mechanism: The catalytic cycle for a Suzuki coupling, for example, would involve:

Oxidative addition of the aryl halide (preferentially the C-Cl bond) to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation with an organoboron reagent (e.g., a boronic acid).

Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. While activation of C-F bonds is more challenging, it has been achieved with specialized catalyst systems or on highly activated substrates. researchgate.netmdpi.com

Kinetics and Thermodynamic Considerations in Chemical Transformations

The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are governed by the principles outlined in the preceding sections.

Kinetics of Ester Hydrolysis: The rate of alkaline hydrolysis for sterically hindered esters often follows a complex rate law. Studies on structurally related compounds suggest a dependence on the hydroxide ion concentration that can be described by the expression: k_obs = k_0 + k_1[OH⁻] + k_2[OH⁻]² researchgate.net

k_obs is the observed pseudo-first-order rate constant.

The k_0 term represents a solvent-assisted or neutral hydrolysis pathway. researchgate.net

The k_1[OH⁻] term corresponds to the standard second-order BAC2 mechanism. researchgate.net

The k_2[OH⁻]² term suggests the involvement of a dianionic tetrahedral intermediate, which can become significant at high base concentrations. researchgate.net

The activation energy for the hydrolysis of this ester is expected to be high due to the steric hindrance from the ortho substituents, resulting in a slow reaction rate compared to unhindered esters like methyl benzoate (B1203000). researchgate.netsemanticscholar.org

Thermodynamics:

Ester Hydrolysis: The hydrolysis of esters is generally a thermodynamically favorable process, although the reaction may be slow without a catalyst. Under basic conditions (saponification), the reaction is essentially irreversible because the carboxylate anion formed is resonance-stabilized and shows little tendency to react with the alcohol. savemyexams.com Acid-catalyzed hydrolysis is an equilibrium process where the position of the equilibrium can be controlled by the concentration of reactants and products. libretexts.org

Substitution Reactions: For a potential SNAr reaction, the stability of the Meisenheimer intermediate is a key thermodynamic factor. As this intermediate is not well-stabilized for this compound, its formation would be thermodynamically unfavorable. In electrophilic aromatic substitution, the relative stability of the possible carbocation intermediates (arenium ions) determines the product distribution. The intermediate leading to substitution at the C-5 position is likely the most stable due to a combination of electronic stabilization and reduced steric strain.

Applications in Advanced Organic Synthesis and Derivative Chemistry

Methyl 2-chloro-6-fluoro-3-methylbenzoate as a Key Building Block in Complex Organic Molecule Construction

The strategic placement of chloro, fluoro, methyl, and methyl ester groups on the benzene (B151609) ring makes this compound a significant building block for creating intricate molecular architectures. The corresponding carboxylic acid, 2-chloro-6-fluoro-3-methylbenzoic acid, is recognized as a pharmaceutical intermediate. guidechem.com It has been utilized in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for treating various diseases. guidechem.com The methyl ester form serves a crucial role, often acting as a protected version of the carboxylic acid or as a direct precursor in multi-step synthetic sequences.

The utility of fluorinated benzoic acid derivatives as key intermediates is well-established in medicinal chemistry. For instance, 2-fluoro-6-methylbenzoic acid, a structurally related compound, is a critical component in the synthesis of Avacopan, a drug used for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis. ossila.com It is also employed in the creation of potent epidermal growth factor receptor (EGFR) inhibitors. ossila.com This highlights the importance of the ortho-fluoro and ortho-methyl substitution pattern around a carboxyl functional group, a core feature also present in this compound. The presence of the additional chloro and methyl groups on the target compound provides further points for modification, allowing for its incorporation into a diverse range of complex target molecules.

Synthetic Pathways to Other Halogenated and Alkylated Benzoic Acid Derivatives

This compound is a versatile precursor for the synthesis of a variety of other substituted benzoic acid derivatives. The functional groups on the molecule can be selectively transformed to yield new halogenated and alkylated products.

Key Transformations:

Ester Hydrolysis: The most direct transformation is the hydrolysis of the methyl ester group under acidic or basic conditions to yield 2-chloro-6-fluoro-3-methylbenzoic acid. This carboxylic acid is itself a valuable intermediate for further reactions. guidechem.com

Modification of the Methyl Group: The methyl group can be functionalized. A common strategy for ortho-methyl groups on similar aromatic rings involves radical bromination using reagents like N-bromosuccinimide (NBS) to form a bromomethyl derivative. ossila.com This new functional group is susceptible to nucleophilic substitution, opening pathways to a wide range of derivatives, such as alcohols, ethers, and amines. ossila.com

Aromatic Ring Substitution: While the benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of two halogens and a carbonyl group, further substitution is possible under specific conditions. The directing effects of the existing substituents would need to be carefully considered to control the regioselectivity of reactions like nitration or further halogenation.

Manipulation of the Chloro Substituent: The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates. A more common and versatile approach involves transition-metal-catalyzed cross-coupling reactions.

The following table summarizes potential synthetic pathways starting from this compound:

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. NaOH, H₂O/MeOH, Reflux2. H₃O⁺ | Carboxylic Acid | Intermediate for amides, other esters |

| This compound | NBS, AIBN, CCl₄, Reflux | Bromomethyl Derivative | Intermediate for further nucleophilic substitution |

| This compound | HNO₃, H₂SO₄ | Nitroaromatic Derivative | Precursor to amino derivatives |

| This compound | R-B(OH)₂, Pd Catalyst, Base | Arylated Derivative | Introduction of new aryl groups |

Development of Novel Synthetic Routes Utilizing its Functional Groups

The distinct reactivity of each functional group on this compound allows for the development of diverse synthetic routes.

Ester Group Transformations: Beyond simple hydrolysis, the methyl ester can be converted directly into amides by aminolysis with primary or secondary amines. This is a fundamental reaction in the synthesis of many biologically active molecules. For example, the parent carboxylic acid has been shown to react with phthalimide (B116566) in refluxing glycerol (B35011) dimethyl ether to form the corresponding N-acylphthalimide. guidechem.com The ester can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding benzyl (B1604629) alcohol, (2-chloro-6-fluoro-3-methylphenyl)methanol, which opens up another branch of potential derivatives.

Carbon-Nitrogen Bond Formation: The development of catalyst-free methods for forming C=N double bonds is an area of active research. royalsocietypublishing.org While not directly applied to the title compound, aldehydes derived from it could undergo condensation with primary amines or hydrazines to form imines and hydrazones, which are important synthons in organic chemistry. royalsocietypublishing.org

Utilizing the Ortho-Halogen Effect: The presence of fluorine and chlorine atoms ortho to the ester group can influence the reactivity of the carbonyl. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic acyl substitution reactions.

Exploration of its Reactivity in Metal-Catalyzed Transformations (e.g., C-H bond functionalization)

Transition-metal catalysis offers powerful tools for functionalizing aromatic compounds, and this compound is a suitable candidate for such transformations. mdpi.com

The chlorine atom serves as a classic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Potential Metal-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Styrenyl Derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene Derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base (e.g., Et₃N) | Aryl Alkyne Derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Strong Base | N-Aryl Amine Derivative |

While direct examples involving this compound are not extensively documented, the principles of these reactions are broadly applicable. mdpi.com The steric hindrance from the adjacent fluoro and methyl groups, as well as the electronic nature of the substituents, would be important factors in optimizing reaction conditions.

Furthermore, the field of C-H bond functionalization represents a frontier in synthetic chemistry, aiming to directly convert C-H bonds into C-C or C-heteroatom bonds. For this compound, the two available C-H bonds on the aromatic ring are potential targets for such reactions. The ester or halogen groups could act as directing groups, guiding a metal catalyst to selectively activate a specific C-H bond, thus providing a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Design and Synthesis of Chemically Diverse Analogs for Structure-Activity Relationship Studies (focus on chemical aspects, not biological outcomes)

Systematic structural modification of a lead compound is fundamental to understanding structure-activity relationships (SAR) in medicinal and agricultural chemistry. nih.govnih.gov this compound provides a rich scaffold for generating chemically diverse analogs for such studies. The focus here is on the synthetic strategies to achieve this diversity.

Strategies for Analog Synthesis:

Modification of the Ester:

Transesterification: Reaction with different alcohols (e.g., ethanol, isopropanol) under acidic catalysis to yield other alkyl esters.

Amidation: Synthesis of a library of amides by reacting the parent carboxylic acid (obtained via hydrolysis) with a diverse panel of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, EDC).

Replacement of the Chloro Group:

Cross-Coupling: Utilizing Suzuki, Stille, or other cross-coupling reactions to replace the chlorine with various alkyl, alkenyl, or aryl groups.

Nucleophilic Substitution: Replacement with nucleophiles like thiols or azides, although this may require specific activating conditions.

Modification of the Methyl Group:

Oxidation: Stepwise oxidation of the methyl group to a hydroxymethyl, formyl (aldehyde), or carboxyl group.

Halogenation and Substitution: Radical halogenation of the methyl group followed by reaction with a variety of nucleophiles to introduce diverse side chains. ossila.com

Substitution at Aromatic C-H Positions:

Electrophilic Aromatic Substitution: Introduction of nitro, halogen, or acyl groups at the electronically favored positions on the ring.

Directed Metalation: Using a directing group (like the deprotonated carboxylic acid) to introduce substituents at a specific ortho position via lithiation and quenching with an electrophile.

The table below illustrates a chemical-centric approach to designing an analog library based on the title compound's scaffold.

| Modification Site | Chemical Transformation | Reagents/Reaction Type | Resulting Functional Group/Moiety |

| Ester Group | Amidation | Various R¹R²NH, Coupling Agents | -CONR¹R² |

| Chloro Group | Suzuki Coupling | R-B(OH)₂, Pd Catalyst | -R (Aryl, Alkyl) |

| Chloro Group | Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst | -NR¹R² |

| Methyl Group | Oxidation | KMnO₄ or CrO₃ | -COOH |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | -NO₂ |

These synthetic strategies allow for the systematic exploration of the chemical space around the core structure of this compound, providing a foundation for detailed SAR investigations. nih.govnih.gov

Future Directions in Research on Methyl 2 Chloro 6 Fluoro 3 Methylbenzoate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of related compounds often relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will focus on developing greener, more efficient, and cost-effective methods for synthesizing Methyl 2-chloro-6-fluoro-3-methylbenzoate.

Key areas of development include:

Catalytic Methodologies: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. For instance, the synthesis of the related methyl 2-chloro-6-methylbenzoate has been achieved via a palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene (B1584102) with a high substrate-to-catalyst ratio, a method suitable for large-scale production. researchgate.net Future work could adapt such catalytic C-H activation and carbonylation strategies to avoid pre-functionalized starting materials, thereby improving atom economy.

Sustainable Solvents and Conditions: Research into using environmentally benign solvents is crucial. Glycerol (B35011), a non-toxic and biodegradable solvent, has been successfully used for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst, offering a promising alternative to volatile organic compounds. nih.gov Similarly, applying solvent-free phase transfer catalysis (PTC) and microwave activation can lead to significant improvements over classical esterification procedures. nih.govresearchgate.net

Process Intensification: Adopting principles of process intensification, such as using biosourced precursors, can create more sustainable pathways. For example, functionalized aromatic carboxylic acids have been synthesized from 3-hydroxy-2-pyrones derived from galactaric acid through a domino reaction, preserving all carbon atoms. acs.org Exploring bio-based feedstocks for the aromatic core of this compound could represent a significant leap in sustainability.

| Parameter | Conventional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived, often pre-functionalized (e.g., iodotoluenes) | Bio-based feedstocks, simple unfunctionalized aromatics |

| Catalysis | Often uses stoichiometric reagents or heavy acids | High-turnover metal catalysts (e.g., Pd), biocatalysts, phase transfer catalysts researchgate.net |

| Solvents | Volatile Organic Compounds (VOCs) like THF, Dichloromethane (B109758) | Green solvents (Glycerol nih.gov, water) or solvent-free conditions nih.gov |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation nih.gov, lower temperatures, ambient conditions |

| Waste Profile | Higher E-Factor (Environmental Factor), significant by-product generation | Lower E-Factor, reduced waste through atom-economical reactions rsc.org |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique substitution pattern of this compound—with ortho- and meta-substituents influencing the electronic nature and steric hindrance of the aromatic ring—offers a rich landscape for exploring new chemical reactions.

Future research will likely focus on:

Selective C-H Functionalization: Direct functionalization of the C-H bonds on the methyl group or the aromatic ring is a powerful strategy for derivatization. The methyl group on the related 2-fluoro-6-methylbenzoic acid can undergo radical bromination, enabling subsequent nucleophilic substitution. ossila.com Investigating selective activation of the aromatic C-H bonds, guided by the directing effects of the existing substituents, could unlock pathways to novel analogues without the need for de novo synthesis.

Cross-Coupling Reactions: While the chlorine atom is generally less reactive in cross-coupling than bromine or iodine, developing advanced catalytic systems (e.g., using specific phosphine (B1218219) ligands or N-heterocyclic carbenes) could enable efficient Suzuki, Buchwald-Hartwig, or Sonogashira couplings at this position. This would allow for the introduction of a wide array of new functionalities.

Ortho-Substituent-Directed Reactions: The ortho-fluoro and ortho-chloro groups can exert significant electronic and steric influence. Research into how these groups modulate the reactivity of the ester or direct metallation at specific ring positions could lead to highly regioselective transformations. The complex interplay of these substituents has been noted in studies of other ortho-substituted benzoic acids. nih.gov

A known reaction involves the thermal condensation of the parent acid, 2-chloro-6-fluoro-3-methylbenzoic acid, with phthalimide (B116566), demonstrating the reactivity of the carboxyl group under specific conditions. guidechem.com Future studies could expand on this by exploring a wider range of nucleophiles and reaction conditions to build a diverse library of amide, hydrazide, and other ester-derived derivatives.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern chemical research. Applying these methods to this compound can provide deep insights and guide experimental work.

Future computational studies could include:

Mechanism Elucidation: DFT can be used to model reaction pathways for the synthesis and derivatization of the title compound. For example, DFT studies on the decarboxylation of substituted salicylic (B10762653) acids have identified key intermediates and transition states, clarifying the reaction mechanism. researchgate.netnih.gov Similar analyses could optimize synthetic conditions for this compound or predict the feasibility of novel transformations.

Reactivity Prediction: Computational models can predict sites of reactivity. The Fukui function, a descriptor derived from DFT, has been used to analyze how substituents affect the acidity and reactivity of benzoic acids by mapping electron density changes. mdpi.comresearchgate.net Such an analysis for this compound would predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Spectroscopic and Property Prediction: Computational methods can accurately predict spectroscopic data (NMR, IR), which aids in the characterization of new derivatives. Furthermore, physicochemical properties like HOMO-LUMO gaps, which can be correlated with reactivity and electronic properties, can be calculated to screen potential candidates for applications in materials science or medicinal chemistry. nih.gov

| Computational Method | Research Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of synthetic routes. | Identification of energy barriers, optimization of reaction conditions (temperature, catalyst). nih.gov |

| Fukui Function Analysis | Mapping electrophilic and nucleophilic sites on the molecule. | Prediction of regioselectivity for functionalization reactions. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and electronic transitions. | Screening of derivatives for optical applications (e.g., dyes, sensors). |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with biological activity. | Prioritization of derivatives for synthesis and testing in drug discovery. benthamdirect.com |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. nih.govchemicalindustryjournal.co.uk These technologies offer enhanced safety, efficiency, and scalability, making them ideal for the production and derivatization of valuable intermediates like this compound.

Future directions in this area involve:

Continuous Flow Synthesis: Many reactions involved in the synthesis of fine chemicals are highly exothermic or use hazardous intermediates. tandfonline.com Flow reactors, with their superior heat and mass transfer and small reaction volumes, mitigate these risks and allow for reactions to be run under more aggressive, and therefore more efficient, conditions. mdpi.comresearchgate.net A multi-step synthesis of the title compound could be "telescoped" into a continuous sequence, eliminating the need for isolating and purifying intermediates. mdpi.com

Automated Synthesis Platforms: Automated platforms, often integrating AI with robotics, can dramatically accelerate the synthesis of a library of compounds. youtube.com this compound could serve as a versatile building block in such a system. illinois.edu By programming a series of reactions (e.g., hydrolysis, amidation, cross-coupling), an automated synthesizer could rapidly produce hundreds of derivatives for high-throughput screening in drug discovery programs.

Process Analytical Technology (PAT): Integrating real-time monitoring tools (like IR or NMR spectroscopy) into a flow setup allows for precise control and optimization. Computational Fluid Dynamics (CFD) can be used alongside experimental work to model and optimize reactor performance, reducing the number of experiments needed to establish a robust process. rsc.org

The integration of these advanced hardware and software tools will not only make the synthesis of this compound more efficient and safer but will also unlock its full potential by enabling its rapid incorporation into discovery workflows for new medicines and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-6-fluoro-3-methylbenzoate, and how do reaction conditions (e.g., catalysts, temperature) affect yield and purity?

- Methodology :

- Esterification : React 2-chloro-6-fluoro-3-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or TsOH). Optimal yields (>80%) are achieved at reflux (65–70°C) with excess methanol .

- Friedel-Crafts Alkylation : Use methyl chloride or dimethyl sulfate in the presence of AlCl₃. Reaction temperatures above 40°C may reduce regioselectivity due to competing side reactions .

- Table : Comparison of synthetic routes (hypothetical data based on analogs):

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acid-catalyzed ester. | H₂SO₄ | 70 | 85 | >95 | |

| Friedel-Crafts | AlCl₃ | 30 | 72 | 90 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. The chloro and fluoro groups deshield adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). Use DEPT-135 for methyl group confirmation (δ ~2.5 ppm) .

- HPLC-MS : Validate purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) and monitor for byproducts (e.g., unreacted acid or methyl ester isomers) .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during electrophilic substitution reactions involving this compound?

- Methodology :

- Directing Group Analysis : The electron-withdrawing chloro and fluoro groups meta-direct incoming electrophiles. Use DFT calculations to predict substitution sites and validate with NOESY NMR .

- Protecting Groups : Temporarily protect the ester group (e.g., silylation) to isolate substituent effects .

Q. How does solvent polarity influence the stability and reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Solvent Screening : Test aprotic polar solvents (DMF, DMSO) vs. nonpolar solvents (toluene). Higher polarity solvents stabilize transition states, accelerating NAS but risking ester hydrolysis .

- Kinetic Studies : Monitor reaction progress via in-situ IR for carbonyl (C=O) stretching frequency shifts (1,740 → 1,680 cm⁻¹ upon hydrolysis) .

Q. How can contradictory spectroscopic data (e.g., overlapping NMR peaks or unexpected coupling constants) be resolved?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, distinguish between ortho- and para-fluoro effects using J₃-F values .

- X-ray Crystallography : Confirm spatial arrangement of substituents if single crystals are obtainable (requires slow evaporation from ethanol/water) .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Methodology :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of ester derivatives .

- Recrystallization : Employ ethanol/water (7:3) to remove hydrophilic byproducts; monitor purity via melting point (mp ~45–47°C) .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Boronic Acid Compatibility : Convert the ester to a boronate via lithiation (n-BuLi, -78°C) and reaction with B(OMe)₃. Validate coupling efficiency with aryl halides (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF) .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or acidic conditions?

- Methodology :

- Hydrolysis Mitigation : Avoid prolonged exposure to moisture; store under inert gas (N₂/Ar). Use chemically resistant gloves (nitrile) and fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.